

Dihydrocitrinone (CAS No. 65718-85-6): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Dihydrocitrinone

Cat. No.: B1217665

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocitrinone (DHC), identified by the CAS number 65718-85-6, is a primary metabolite of the mycotoxin citrinin (CIT).^{[1][2][3]} Citrinin is produced by several species of fungi, including *Aspergillus*, *Penicillium*, and *Monascus*, and is a known contaminant of various food commodities such as grains, fruits, and spices.^{[4][5]} **Dihydrocitrinone** is formed in the human body following oral exposure to citrinin and is predominantly excreted in the urine, making it a critical biomarker for assessing human exposure to its parent mycotoxin.^{[1][2][3]} Notably, the metabolic conversion of citrinin to **dihydrocitrinone** is considered a detoxification process, as **dihydrocitrinone** exhibits significantly lower cytotoxicity and genotoxicity than its precursor.^{[2][5][6]}

This technical guide provides a comprehensive overview of **dihydrocitrinone**, including its physicochemical properties, biological activity, and relevant experimental protocols. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and toxicological studies.

Physicochemical and Toxicological Data

The fundamental properties of **dihydrocitrinone** are summarized in the tables below, offering a clear comparison of its characteristics.

Table 1: Physicochemical Properties of **Dihydrocitrinone**

Property	Value	Reference
CAS Number	65718-85-6	[7][8]
Molecular Formula	C ₁₃ H ₁₄ O ₆	[7][8]
Molecular Weight	266.25 g/mol	[7][8]
IUPAC Name	(3R,4S)-6,8-dihydroxy-3,4,5-trimethyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid	[8]
Boiling Point	506.6°C at 760 mmHg	[9]
Flash Point	196.6°C	[9]
Density	1.405 g/cm ³	[9]
Storage Temperature	< -15°C	[7]

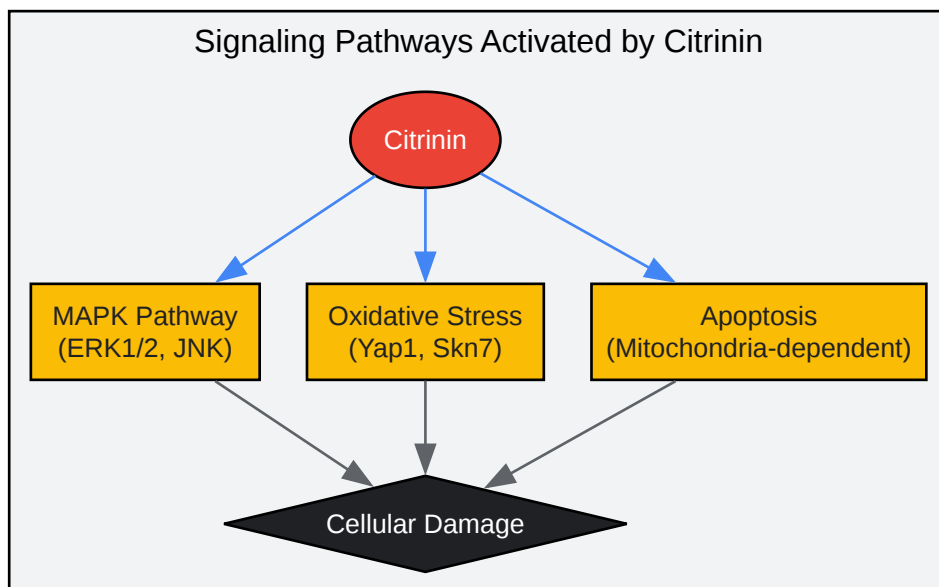
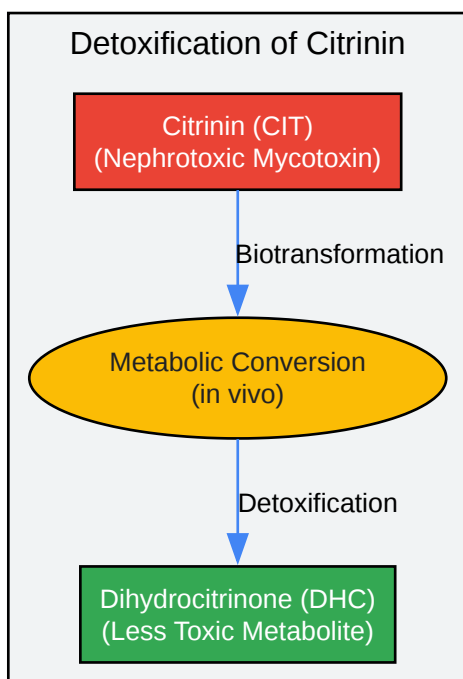
Table 2: Toxicological Data for **Dihydrocitrinone** in Comparison to Citrinin

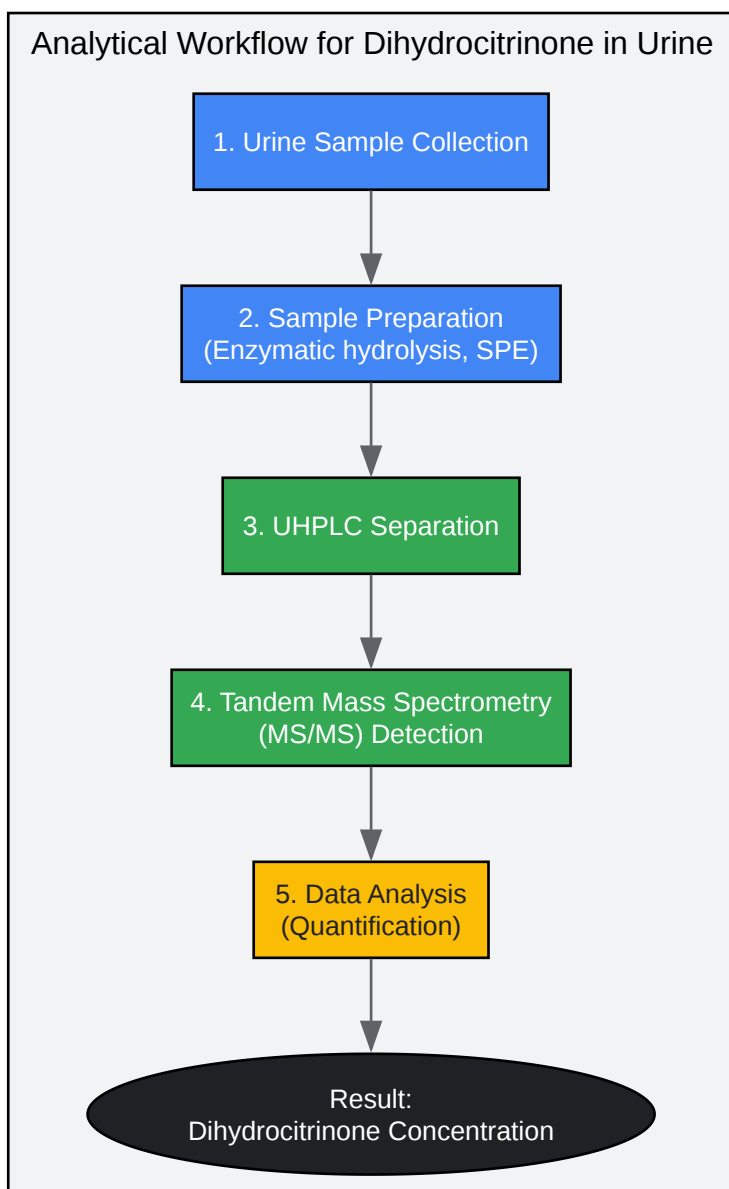
Parameter	Dihydrocitrinone (DHC)	Citrinin (CIT)	Cell Line	Assay Duration	Reference
IC50 (Cytotoxicity)	320 µM	70 µM	V79	24 h	[5][6]
IC50 (Cytotoxicity)	200 µM	62 µM	V79	48 h	[5][6]
Genotoxicity	No genotoxic effect up to 300 µM	Genotoxic at ≥30 µM	V79	-	[5][6]

Biological Activity and Detoxification Pathway

Dihydrocitrinone is the major urinary metabolite of citrinin.[1][2] The biotransformation of citrinin to **dihydrocitrinone** is a crucial detoxification step, as **dihydrocitrinone** demonstrates significantly reduced cytotoxic and genotoxic potential.[2][5][6] While citrinin is known to induce cellular damage through various mechanisms, including the activation of stress-responsive signaling pathways and induction of apoptosis, **dihydrocitrinone** is considered to be substantially less harmful.

The metabolic conversion of citrinin to **dihydrocitrinone** is a key area of study in the toxicological assessment of citrinin exposure. The following diagram illustrates this detoxification pathway.





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